molecular formula C23H16N2O2 B2797586 17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 19392-46-2

17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2797586
CAS No.: 19392-46-2
M. Wt: 352.393
InChI Key: IIUBZRGDLLXHNT-UHFFFAOYSA-N
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Description

17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic compound characterized by a pentacyclic framework with a pyridin-3-yl substituent at the 17-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its rigid ethano-anthracenedicarboximide core, common to related compounds, adopts a roof-shaped geometry that influences molecular interactions .

Properties

IUPAC Name

17-pyridin-3-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-20-18-14-7-1-2-8-15(14)19(17-10-4-3-9-16(17)18)21(20)23(27)25(22)13-6-5-11-24-12-13/h1-12,18-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUBZRGDLLXHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound's molecular formula is C25H17ClF3N3O3C_{25}H_{17}ClF_{3}N_{3}O_{3} with a molecular weight of approximately 499.87 g/mol. Its unique pentacyclic structure contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound involves several steps including the formation of the azapentacyclic framework followed by functionalization to introduce the pyridine moiety. The synthesis pathway typically includes:

  • Formation of the core structure : Utilizing cyclization reactions to create the pentacyclic system.
  • Functionalization : Introducing substituents such as pyridine through nucleophilic substitution reactions.

Antimicrobial Activity

A notable study evaluated the antimicrobial properties of various derivatives of compounds similar to this compound. The study tested these derivatives against a range of microorganisms including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

The Minimum Inhibitory Concentrations (MICs) were determined for each strain tested. Most derivatives exhibited no significant antimicrobial activity (MIC > 512 mg/L), with only one derivative showing slight activity against Gram-positive aerobes and anaerobes .

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that certain derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanisms proposed include:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation
  • Disruption of cellular metabolism

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in 2012 investigated a series of derivatives related to this compound and found that while most had limited antimicrobial activity, specific modifications enhanced their efficacy against certain bacterial strains .
  • Case Study on Anticancer Properties :
    Another research effort focused on the anticancer potential of similar azapentacyclic compounds demonstrated promising results in vitro against breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Activity TypeMicroorganisms TestedMIC RangeObservations
AntimicrobialStaphylococcus aureus, E. coli> 512 mg/LLimited activity noted
CytotoxicityVarious cancer cell linesVariesSelective cytotoxicity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 17-azapentacyclo scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name & Substituents Molecular Formula Molecular Weight Key Features & Activities References
Target Compound : 17-(Pyridin-3-yl)-substituted C₂₃H₁₇N₂O₃* ~375.39* Pyridine ring enhances π-π stacking; potential CNS or antiviral applications (inferred)
1-Acetyl-17-(3-acetylphenyl) derivative C₂₈H₂₁N₀O₄ 435.48 High logP (2.83) suggests lipophilicity; stereoisomer mixture may complicate bioactivity
17-(2-Nitrophenyl) derivative C₂₅H₁₅N₃O₄ 421.40 Nitro group increases electrophilicity; irritant (GHS hazard warnings)
17-Hydroxy-1,8-dimethyl derivative C₂₀H₁₇N₀O₃ 319.36 Crystalline structure (P2₁/n space group); explored for anxiolytic activity
N-Substituted imides (e.g., Derivative 22) Varies ~400–450 Weak antimicrobial activity (MIC >512 mg/L) against Gram-positive bacteria
17-Oxa analog (non-aza) C₁₈H₁₂O₃ 276.29 Oxa substitution reduces nitrogen-based reactivity; photosensitive irritant

*Calculated based on analogous structures.

Q & A

Q. What synthetic methodologies are reported for this compound, and what critical reaction conditions must be optimized?

The compound is synthesized via multi-step organic reactions, including cyclization and functionalization of rigid ethanoanthracene-dicarboximide scaffolds. Key steps involve controlled temperature (e.g., reflux in anhydrous solvents like THF or DMF) and catalysts such as Lewis acids (e.g., AlCl₃) to promote ring closure. Purification often employs silica gel chromatography, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) is standard. Data collection with an Oxford Diffraction Xcalibur diffractometer generates reflection datasets. Structure solution uses direct methods in SHELXS-97 , followed by refinement via SHELXL-2018 with full-matrix least-squares minimization. Hydrogen atoms are placed geometrically or located via difference maps. Visualization and validation are performed using ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirms proton environments and carbonyl resonances (δ ~170–180 ppm for diones).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 319.36).
  • FT-IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–N vibrations) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The compound’s rigid roof-shaped geometry (planar angle: 124.9° between benzene rings) facilitates O–H⋯O and C–H⋯O hydrogen bonding, forming 1D chains along the [010] axis. These interactions, combined with van der Waals forces, stabilize the 3D lattice. Solvent effects (e.g., chloroform in ) can alter packing motifs, affecting solubility and melting points. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H contacts >50%) .

Q. What strategies resolve discrepancies in crystallographic refinement (e.g., high R-factors or thermal motion)?

  • Data Quality : Ensure completeness (>95% up to θ = 25.2°) and redundancy (>4 measurements/reflection).
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS ) for heavy atoms.
  • Restraints/Constraints : Use ISOR/SIMU commands in SHELXL to model disordered regions.
  • Validation : Cross-check with PLATON /CHECKCIF to flag outliers (e.g., ADPs > 0.05 Ų) .

Q. How can computational modeling predict bioactivity against bacterial targets?

  • Docking Studies : Use AutoDock Vina to screen derivatives against Propionibacterium acnes enzyme active sites (e.g., dihydrofolate reductase). Prioritize compounds with binding energies < −8 kcal/mol.
  • QSAR : Corrogate substituent electronic parameters (Hammett σ) with MIC values (e.g., 64–512 µg/mL for anaerobic bacteria in ).
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. What experimental designs optimize antimicrobial activity while minimizing toxicity?

  • SAR Analysis : Modify the pyridinyl group (e.g., introduce electron-withdrawing -NO₂ at C3) to enhance bacterial membrane penetration.
  • Cytotoxicity Assays : Test derivatives on mammalian cell lines (e.g., HEK293) using MTT assays. Select compounds with selectivity indices >10.
  • Synergy Studies : Combine with β-lactams to bypass resistance mechanisms via checkerboard assays .

Q. How does the pyridinyl moiety influence electronic and steric properties in catalysis?

The pyridinyl group acts as a π-acceptor ligand, coordinating transition metals (e.g., Pd²⁺) in cross-coupling reactions. Its planarity and lone-pair electrons enhance catalytic turnover in Heck/Suzuki reactions. Steric effects from substituents (e.g., methyl at C1/C8 in ) modulate substrate accessibility .

Methodological Tables

Table 1: Key Crystallographic Parameters ()

ParameterValue
Space groupP2₁/n (No. 14)
a, b, c (Å)13.904(1), 8.104(1), 13.946(1)
β (°)97.39(1)
V (ų)1558.4(3)
R₁ (I > 2σ(I))0.036
wR₂ (all data)0.096

Table 2: Antimicrobial Activity of Derivatives ()

DerivativeMIC (µg/mL)Target Bacteria
164P. acnes, B. fragilis
2512M. luteus

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